Abbott 14c

Metabolic Disease Obesity GPCR Antagonism

Abbott 14c is a 2,4-diaminopyrimidine-based small molecule (C23H28N6O2) developed as a potent and selective antagonist of the growth hormone secretagogue receptor (GHS-R), also known as the ghrelin receptor. It was identified in a medicinal chemistry program specifically aimed at eliminating off-target dihydrofolate reductase (DHFR) inhibition, a liability of earlier analogs.

Molecular Formula C23H28N6O2
Molecular Weight 420.5 g/mol
Cat. No. B10771045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbbott 14c
Molecular FormulaC23H28N6O2
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)NC1=CC=C(C=C1)C2=C(N=C(N=C2N)N)COCC3=CC=CC=C3
InChIInChI=1S/C23H28N6O2/c1-23(2,3)29-22(30)26-17-11-9-16(10-12-17)19-18(27-21(25)28-20(19)24)14-31-13-15-7-5-4-6-8-15/h4-12H,13-14H2,1-3H3,(H2,26,29,30)(H4,24,25,27,28)
InChIKeyMLBYOWASRACYDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Abbott 14c: Potent, Selective GHS-R Antagonist for Metabolic Research


Abbott 14c is a 2,4-diaminopyrimidine-based small molecule (C23H28N6O2) developed as a potent and selective antagonist of the growth hormone secretagogue receptor (GHS-R), also known as the ghrelin receptor [1]. It was identified in a medicinal chemistry program specifically aimed at eliminating off-target dihydrofolate reductase (DHFR) inhibition, a liability of earlier analogs [1]. With an IC50 of 7 nM in a functional Ca2+ flux assay and an exquisite selectivity window over DHFR (IC50 > 100 µM), 14c serves as a critical in vivo tool compound for dissecting peripheral versus central GHS-R pharmacology [1].

The Pharmacological Distinction of Abbott 14c: Why Not All GHS-R Antagonists Are Interchangeable


Direct substitution with other in-class GHS-R antagonists is scientifically invalid due to the dual-target nature of the 2,4-diaminopyrimidine chemotype. Earlier leads like compound 4c were highly potent (Ca2+ flux IC50 = 19 nM, oral F = 52%) but also potently inhibited DHFR (IC50 < 10 nM), a known antitarget associated with severe gastrointestinal toxicity in canines [1]. The key innovation of the urea series, exemplified by 14c, is the engineered >14,000-fold selectivity against DHFR, a property not shared by earlier or structurally similar analogs like the amide derivative 13d [1]. Furthermore, 14c's negligible brain penetration (brain/plasma ratio = 0.0) creates a unique pharmacological profile that is functionally opposite to analogs like 13d, which readily cross the blood-brain barrier [1]. These orthogonal properties mean that 14c and its close analogs produce profoundly different in vivo outcomes and cannot be used interchangeably for mechanistic or efficacy studies [1].

Quantitative Evidence Guide for Abbott 14c: Head-to-Head Differentiation


Functional GHS-R Antagonism: 14c Demonstrates 27-Fold Greater Potency than Amide Analog 13d

In a functional Ca2+ flux assay using the human GHS-R, urea derivative Abbott 14c (IC50 = 7 nM) is 27-fold more potent than its direct amide analog 13d (IC50 = 188 nM). Both compounds were part of the same optimization campaign and tested under identical conditions, making this a robust head-to-head comparison [1].

Metabolic Disease Obesity GPCR Antagonism

DHFR Off-Target Liability: 14c Achieves >3,500-Fold Superior Selectivity Over the Lead Analog 4b

The primary chemical optimization goal was to eliminate potent dihydrofolate reductase (DHFR) inhibition, an off-target liability of the 2,4-diaminopyrimidine core. Abbott 14c exhibits a human DHFR IC50 > 100 µM, a dramatic improvement over the earlier lead compound 4b (IC50 = 0.3 µM), which translates to a >333-fold increase in selectivity [1]. This is a conservative estimate, as the DHFR activity of 14c was below the testable limit. This compares favorably even to the amide analog 13d (DHFR IC50 = 28 µM), where 14c is at least 3.5-fold more selective [1].

Drug Safety Off-Target Selectivity Medicinal Chemistry

Central Nervous System Penetration: 14c is a Strict Peripherally-Restricted Antagonist Opposite to Amide 13d

A pivotal pharmacokinetic differentiator is central nervous system (CNS) exposure. After oral dosing in diet-induced obese (DIO) mice, no compound 14c could be detected in brain tissue (brain/plasma ratio = 0.0). This is in stark contrast to its close structural analog 13d, which achieves a brain/plasma ratio of 0.97 at 8 hours post-dose in rats [1]. This binary pharmacological switch is a direct consequence of the urea linker.

Pharmacokinetics Blood-Brain Barrier Tool Compound

In Vivo Efficacy: The Lack of CNS Exposure for 14c Abolishes Food Intake Suppression Compared to 13d

The functional consequence of 14c's peripheral restriction is its failure to significantly suppress acute food intake in DIO mice, even at high doses (100 mg/kg, p.o.). This directly contrasts with the brain-penetrant amide 13d, which achieved a 10% decrease in 24-hour food intake and over 5% body weight reduction after 14-day treatment at 50 mg/kg [1]. The peptide antagonist [D-Lys-3]-GHRP-6 used as a positive control reduced food intake by ~65% at 20 minutes, a benchmark 14c did not meet [1].

Feeding Behavior Obesity Diet-Induced Obese Model

Oral Pharmacokinetic Profile: 14c's Favorable PK Enables Robust Peripheral Target Engagement

Despite its lack of efficacy on feeding, Abbott 14c possesses excellent oral pharmacokinetics. In DIO mice, it achieved a half-life (t1/2) of 4.5 hours and an oral area under the curve (AUC) of 12.3 µg·h/mL, supporting robust peripheral exposure [1]. The comparator 13d showed a rat oral bioavailability (F) of 32%, a half-life of 2.4 h, and an oral AUC of 0.82 µg·h/mL, indicating a shorter systemic duration of action [1]. This strong peripheral PK profile in the absence of CNS exposure is a unique differentiating feature, ensuring that the differential in vivo activities of 14c and 13d are driven by tissue distribution, not by an inferior pharmacokinetic profile.

Drug Metabolism Pharmacokinetics Oral Bioavailability

Binding Affinity at GHS-R: 14c Binds the Receptor with Single-Digit Nanomolar Affinity

In a radioligand competition binding assay, Abbott 14c displaces 125I-His9-ghrelin from membranes of GHS-R1a transfected CHO-K cells with an EC50 of 7 nM, confirming its high-affinity interaction with the primary target [1][2]. This binding affinity is consistent with its functional potency in the Ca2+ flux assay, demonstrating that 14c acts as a full antagonist with no functional bias [1]. The binding EC50 of 7 nM places it at equivalent affinity to the earlier lead 4c (binding IC50 = 7 nM) and significantly higher than the starting lead 4b (binding IC50 not specified, but functional IC50 = 180 nM) [1].

Receptor Binding Radioligand Binding Assay GPCR Kinetics

High-Impact Application Scenarios for Abbott 14c


Dissecting Peripheral vs. Central Ghrelin Signaling in Energy Homeostasis

The most powerful application of Abbott 14c is as a peripherally-restricted pharmacological tool. Its complete lack of brain penetration (brain/plasma ratio = 0.0) combined with high peripheral GHS-R potency (IC50 = 7 nM) makes it the definitive compound for studies that must distinguish peripheral GHS-R functions from central ones [1]. A standard protocol pairs 14c with a brain-penetrant antagonist like 13d (brain/plasma ratio = 0.97) in a DIO mouse model, where 14c's consistent failure to suppress food intake (at up to 100 mg/kg) proves that central receptor blockade is necessary for appetite effects [1]. Any study of ghrelin's role in gastric motility, pancreatic function, or peripheral glucose sensing should use 14c to exclude central confounds [1].

Negative Control for CNS-Targeted Anti-Obesity GHS-R Antagonists

In anti-obesity drug discovery, Abbott 14c is uniquely qualified as a negative control for in vivo efficacy models. Its favorable oral PK (t1/2 = 4.5 h, AUC = 12.3 µg·h/mL) confirms that systemic exposure is not limiting, yet it reliably fails to reproduce the weight loss effects of brain-penetrant GHS-R antagonists like 13d (5.4% body weight reduction over 14 days at 50 mg/kg) [1]. This makes it an essential benchmarking compound: any new GHS-R antagonist that does not outperform 14c's null efficacy on feeding is unlikely to possess an adequate therapeutic profile [1].

Selectivity Profiling Against Antifolate Anti-Targets (DHFR)

14c is a benchmark for selectivity against the dihydrofolate reductase (DHFR) off-target, a critical issue for 2,4-diaminopyrimidine chemotypes. With a DHFR IC50 > 100 µM compared to early lead 4b (IC50 = 0.3 µM), 14c provides a selectivity window exceeding 333-fold [1]. It can be used as a DHFR-clean standard in cell-based assays where antifolate activity might confound phenotypic readouts. Any newly synthesized 2,4-diaminopyrimidine-based compound should be screened against 14c's DHFR data to ensure selectivity is maintained [1].

Structure-Activity Relationship (SAR) Probe for Urea Pharmacophore Rational Design

As the most optimized compound in its series, 14c serves as a SAR teaching example. It exemplifies how a urea linker achieves a 27-fold potency gain over an amide (13d) on GHS-R, while simultaneously abolishing CNS penetration and radically improving DHFR selectivity [1]. NMR or X-ray crystallography studies of 14c bound to GHS-R can be directly compared with 13d-GHS-R complexes to understand the molecular basis for these divergent pharmacological properties. This makes it a critical reference standard for future rational design campaigns targeting peptidergic GPCRs [1].

Quote Request

Request a Quote for Abbott 14c

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.